molecular formula C6H9NO2 B13632794 Cyclopentane, (nitromethylene)- CAS No. 27861-40-1

Cyclopentane, (nitromethylene)-

Cat. No.: B13632794
CAS No.: 27861-40-1
M. Wt: 127.14 g/mol
InChI Key: FCFLHKHBKPPQQY-UHFFFAOYSA-N
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Description

Cyclopentane, (nitromethylene)- is an organic compound with the molecular formula C₆H₉NO₂ It is a nitro compound characterized by the presence of a nitromethylene group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane, (nitromethylene)- can be synthesized through several methods. One common approach involves the reaction of cyclopentane with nitromethane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, cyclopentane, (nitromethylene)- is produced through the continuous depolymerization and hydrogenation of dicyclopentadiene. This process involves the decomposition of dicyclopentadiene at high temperatures (160-400°C) and pressures (0.1-2.5 MPa) in the presence of hydrogen gas and a diluting agent. The resulting cyclopentadiene is then hydrogenated to form cyclopentane, which is subsequently reacted with nitromethane to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, (nitromethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitrocyclopentane derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The nitromethylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitrocyclopentane derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentane, (nitromethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane, (nitromethylene)- involves its interaction with molecular targets through its nitromethylene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving radical formation and subsequent reactions with cellular components .

Comparison with Similar Compounds

Cyclopentane, (nitromethylene)- can be compared with other nitro compounds and cycloalkanes:

    Similar Compounds: Nitrocyclopentane, nitromethylidenecyclopentane, and other nitro-substituted cycloalkanes.

Properties

CAS No.

27861-40-1

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

nitromethylidenecyclopentane

InChI

InChI=1S/C6H9NO2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2

InChI Key

FCFLHKHBKPPQQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C[N+](=O)[O-])C1

Origin of Product

United States

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